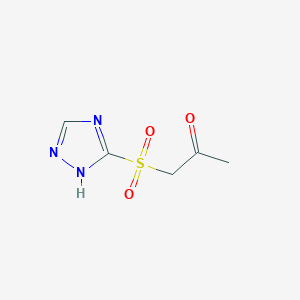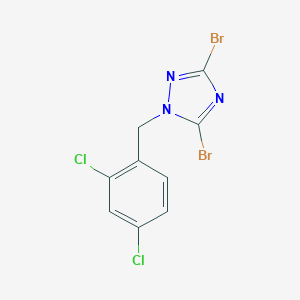
N-(2,6-dichlorophenyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)-2-phenoxyacetamide, commonly known as DCPA, is a herbicide that has been widely used in agriculture to control weeds. It was first synthesized in 1947 by the American Cyanamid Company and has since become a popular herbicide due to its effectiveness and low toxicity.
科学研究应用
DCPA has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various agricultural settings, including vegetable crops, fruit trees, and ornamental plants. In addition to its use as a herbicide, DCPA has also been studied for its potential as an anti-fungal agent and as a treatment for certain types of cancer.
作用机制
DCPA works by inhibiting the growth of weeds by disrupting their cell division process. It does this by binding to a specific protein in the plant cell, which prevents the cell from dividing and ultimately leads to the death of the plant. This mechanism of action is specific to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
DCPA has been found to have low toxicity to humans and animals, with no adverse effects reported in studies conducted on rats and rabbits. However, it is important to note that DCPA can be toxic to fish and other aquatic organisms, and caution should be exercised when using it near water sources. In addition, DCPA has been found to be persistent in the environment, with a half-life of up to 5 years, which can lead to accumulation in soil and water.
实验室实验的优点和局限性
DCPA has several advantages for use in lab experiments, including its low toxicity to humans and animals, its specificity to plants, and its effectiveness against a wide range of weeds. However, it is important to note that DCPA can be difficult to handle due to its low solubility in water and its persistence in the environment, which can lead to contamination of lab equipment and samples.
未来方向
There are several future directions for research on DCPA, including its potential as an anti-fungal agent and as a treatment for certain types of cancer. In addition, there is a need for further research on the environmental impact of DCPA and its persistence in soil and water. Finally, there is a need for the development of new herbicides that are more effective and less persistent in the environment than DCPA.
合成方法
DCPA can be synthesized by reacting 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phenol in the presence of a catalyst to form DCPA. This synthesis method has been well documented in the literature and has been used to produce DCPA on an industrial scale.
属性
分子式 |
C14H11Cl2NO2 |
|---|---|
分子量 |
296.1 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)14(11)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI 键 |
POQYQPVVYSGIAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)
